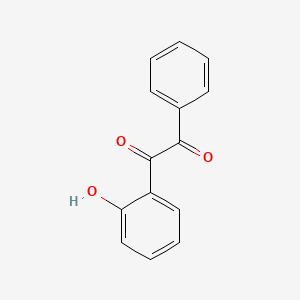
1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione is an organic compound known for its unique chemical structure and properties It features a hydroxyphenyl group and a phenyl group attached to an ethanedione backbone
Métodos De Preparación
The synthesis of 1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ethanedione moiety into corresponding alcohols.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Major products formed from these reactions include quinones, alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in proteins, further modulating their function . These interactions can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and developing therapeutic agents.
Comparación Con Compuestos Similares
1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione can be compared with other similar compounds such as:
2-Hydroxyacetophenone: Lacks the additional phenyl group, making it less versatile in certain reactions.
Benzoin: Contains a similar ethanedione backbone but lacks the hydroxy group, affecting its reactivity.
2-Hydroxybenzophenone: Similar structure but with different substitution patterns, leading to variations in chemical behavior. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research applications.
Propiedades
Número CAS |
34589-99-6 |
|---|---|
Fórmula molecular |
C14H10O3 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
1-(2-hydroxyphenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H10O3/c15-12-9-5-4-8-11(12)14(17)13(16)10-6-2-1-3-7-10/h1-9,15H |
Clave InChI |
LKENZCXDBCULOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















